An In-depth Technical Guide to 5-Iodobenzo[c]thiadiazole: Synthesis, Properties, and Applications for Advanced Research
An In-depth Technical Guide to 5-Iodobenzo[c]thiadiazole: Synthesis, Properties, and Applications for Advanced Research
An In-depth Technical Guide to 5-Iodobenzo[c][1][2][3]thiadiazole: Synthesis, Properties, and Applications for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Benzo[c][1][2][3]thiadiazole Scaffold
The benzo[c][1][2][3]thiadiazole (BTD) core is a fused heterocyclic system that has garnered considerable attention due to its unique electronic and structural properties.[4][5] It is an electron-deficient aromatic ring system, a characteristic that underpins its utility as a building block in a variety of functional molecules.[3] The presence of the thiadiazole ring fused to a benzene ring creates a planar structure with significant π-conjugation, facilitating efficient charge transport.[3] These properties make BTD derivatives valuable in the design of organic electronics, fluorescent probes, and bioactive molecules.[6][7]
Halogenated BTDs, in particular, serve as versatile intermediates for further chemical modifications. The introduction of a halogen atom, such as iodine, at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Aromatic iodides are especially useful substrates for transition metal-catalyzed reactions.[8]
Physicochemical Properties and Structural Data
While experimental data for 5-Iodobenzo[c][1][2][3]thiadiazole is not widely reported, we can infer its key properties based on the parent compound and related halogenated derivatives.
| Property | Predicted/Inferred Value | Rationale and Supporting Evidence |
| Molecular Formula | C₆H₃IN₂S | Based on the core structure and iodo-substituent. |
| Molecular Weight | 262.07 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Likely a crystalline solid | Halogenated aromatic compounds are typically solids at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | The aromatic and halogenated nature suggests good solubility in non-polar to polar aprotic solvents. |
| Thermal Stability | High | The aromatic nature of the 1,2,5-thiadiazole ring contributes to its thermal stability.[9] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing nature of the thiadiazole ring and the iodo group.
-
¹³C NMR: The carbon spectrum will display signals for the six aromatic carbons, with the carbon bearing the iodine atom showing a characteristic downfield shift.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for iodine.
-
IR Spectroscopy: The infrared spectrum would show characteristic peaks for C-H and C=C stretching in the aromatic region, as well as vibrations associated with the thiadiazole ring.[10]
Synthesis of 5-Iodobenzo[c][1][2][3]thiadiazole
The synthesis of 5-Iodobenzo[c][1][2][3]thiadiazole can be approached through several synthetic strategies, primarily involving the introduction of iodine onto a pre-formed benzo[c][1][2][3]thiadiazole ring or by constructing the ring from an appropriately substituted benzene derivative.
Halogen Exchange from 5-Bromobenzo[c][1][2][3]thiadiazole
A common and effective method for the synthesis of aryl iodides is the Finkelstein reaction, which involves the exchange of a bromine or chlorine atom with iodine. Starting from the commercially available 5-bromobenzo[c][1][2][3]thiadiazole, a nucleophilic aromatic substitution reaction with an iodide salt can be employed.[11]
Workflow for Halogen Exchange:
Caption: Finkelstein-type reaction for the synthesis of 5-Iodobenzo[c][1][2][3]thiadiazole.
Experimental Protocol:
-
To a sealed reaction vessel, add 5-bromobenzo[c][1][2][3]thiadiazole, sodium iodide (NaI), a catalytic amount of copper(I) iodide (CuI), and a suitable ligand such as N,N'-dimethylethylenediamine.
-
Add a high-boiling point solvent like dioxane.
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-Iodobenzo[c][1][2][3]thiadiazole.
Causality behind Experimental Choices:
-
Catalyst and Ligand: The use of a copper catalyst and a diamine ligand is crucial for activating the aryl bromide towards nucleophilic substitution by the iodide ion. This catalytic system is known to facilitate halogen exchange reactions on electron-deficient aromatic rings.
-
Solvent: A high-boiling point aprotic solvent is chosen to ensure the reaction can be conducted at elevated temperatures to overcome the activation energy barrier.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent oxidation of the copper catalyst and other sensitive reagents.
Direct Iodination of Benzo[c][1][2][3]thiadiazole
Direct iodination of the benzo[c][1][2][3]thiadiazole ring is another potential route. However, due to the electron-deficient nature of the ring system, electrophilic aromatic substitution reactions are generally disfavored.[9] More specialized iodinating reagents and reaction conditions would be required.
Reactivity and Applications in Drug Development and Materials Science
The iodine atom in 5-Iodobenzo[c][1][2][3]thiadiazole is a key functional group that enables a wide range of subsequent chemical transformations, making it a valuable intermediate in both drug discovery and materials science.
Cross-Coupling Reactions
The C-I bond is highly susceptible to oxidative addition to transition metal catalysts, making 5-Iodobenzo[c][1][2][3]thiadiazole an excellent substrate for various cross-coupling reactions.
Potential Cross-Coupling Reactions:
Caption: Cross-coupling reactions utilizing 5-Iodobenzo[c][1][2][3]thiadiazole.
These reactions allow for the introduction of a wide variety of substituents at the 5-position, including aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups. This modularity is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the electronic and photophysical properties of organic materials.[12]
Applications in Medicinal Chemistry
The benzo[c][1][2][3]thiadiazole scaffold is present in a number of biologically active compounds.[13][14][15] Its derivatives have been investigated for a range of therapeutic applications. The electron-withdrawing nature of the BTD core can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The ability to functionalize the 5-position via the iodo-intermediate allows for the exploration of a large chemical space to optimize biological activity.
Applications in Materials Science
In materials science, the electron-accepting properties of the benzo[c][1][2][3]thiadiazole unit are highly desirable for the construction of donor-acceptor type materials used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[3][16] The introduction of various substituents through cross-coupling reactions with 5-Iodobenzo[c][1][2][3]thiadiazole allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics.
Conclusion
5-Iodobenzo[c][1][2][3]thiadiazole, while not extensively characterized in the literature, represents a highly valuable and versatile building block for advanced research in medicinal chemistry and materials science. Its synthesis is achievable through established methodologies, and its reactivity, particularly in cross-coupling reactions, opens up a vast array of possibilities for the creation of novel and functional molecules. This guide has provided a comprehensive overview based on the established chemistry of the benzo[c][1][2][3]thiadiazole scaffold, offering a solid foundation for researchers to explore the potential of this promising compound.
References
-
Recent Developments in the Synthesis of 1,2,5-Thiadiazoles and 2,1,3-Benzothiadiazoles. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022, November 16). MDPI. Retrieved February 17, 2026, from [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Science of Synthesis. Retrieved February 17, 2026, from [Link]
-
The Versatile Chemistry of Benzo[c][1][2][3]thiadiazole Derivatives in Material Science. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 17, 2026, from [Link]
-
Benzo[c][1][2][3]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic and Computational Study. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Benzo[1,2-d:4,5-d′]bis([1][2][8]thiadiazole) and Its Bromo Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025, November 12). MDPI. Retrieved February 17, 2026, from [Link]
-
Buy 5-Iodobenzo[c][1][2][3]oxadiazole. (n.d.). Boron Molecular. Retrieved February 17, 2026, from [Link]
-
bibenzo[c][1][2][3]thiadiazole Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (n.d.). Odesa I. I. Mechnikov National University. Retrieved February 17, 2026, from [Link]
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019, April 14). The Aquila Digital Community. Retrieved February 17, 2026, from [Link]
-
4,5-c′]bis[1][2][3]thiadiazole. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Infrared and Raman spectra of 1,2,5-thiadiazole. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]
-
Benzo[1,2-d:4,5-d']bis([1][2][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023, May 16). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
5,6-Dichlorobenzo[c][1][2][3]thiadiazole. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry II. (2024, October 11). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Benzo[1][2][3] thiadiazole compounds as cck2 modulators. (n.d.). Google Patents. Retrieved February 17, 2026, from
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Preprints.org. Retrieved February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type… [ouci.dntb.gov.ua]
- 5. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments in the Synthesis of 1,2,5-Thiadiazoles and 2,1,3-Benzothiadiazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole [academia.edu]
- 11. 5-bromobenzo[c][1,2,5]thiadiazole sigma aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 12. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msesupplies.com [msesupplies.com]
- 14. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 16. researchgate.net [researchgate.net]
